molecular formula C18H19N3O4S B2996814 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide CAS No. 1206992-71-3

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide

Cat. No.: B2996814
CAS No.: 1206992-71-3
M. Wt: 373.43
InChI Key: URWJCZYPGBHPJO-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide is a complex organic compound that features a benzoxazole ring and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the formation of the thiazolidine ring, and finally, the acetamide linkage.

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Thiazolidine Ring: This involves the reaction of cysteine or its derivatives with carbonyl compounds under basic conditions.

    Acetamide Linkage: The final step involves the coupling of the benzoxazole and thiazolidine intermediates with an acetamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the benzoxazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Biological Research: The compound is used as a probe to study enzyme activities and protein interactions.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazolidine rings may interact with active sites of enzymes, inhibiting their activity or modulating their function. The acetamide linkage may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-benzoxazol-3-yl)acetamide: Lacks the thiazolidine ring, making it less complex and potentially less active.

    N-(2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl)acetamide: Lacks the benzoxazole ring, which may reduce its binding affinity to certain targets.

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide is unique due to the presence of both benzoxazole and thiazolidine rings, which may confer enhanced biological activity and specificity compared to similar compounds.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide is a hybrid molecule that combines a benzoxazole moiety with a thiazolidinone structure. This combination is of significant interest due to the potential biological activities exhibited by both components. Benzoxazole derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities, while thiazolidinones have been recognized for their antidiabetic and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This indicates the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that benzoxazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (A549) through mechanisms involving the inhibition of the Bcl-2 protein family .

In the case of This compound , preliminary studies suggest it may exhibit similar anticancer properties. The thiazolidinone component is known to enhance the cytotoxicity of compounds through mechanisms such as cell cycle arrest and apoptosis induction .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
Compound AMCF-75.0
Compound BA5494.5
This compoundJurkatTBDTBD

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively studied. Compounds containing the benzoxazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

In vitro studies on related compounds revealed minimum inhibitory concentrations (MICs) indicating significant antibacterial activity. It is hypothesized that the structural features of This compound may also contribute to its antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Compound CEscherichia coli15
Compound DStaphylococcus aureus10
This compoundTBDTBDTBD

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar to other benzoxazole derivatives, this compound may induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways.
  • Cell Cycle Arrest : The thiazolidinone moiety is known to cause cell cycle arrest at specific phases (G0/G1 or G2/M), which can prevent cancer cell proliferation.
  • Antibacterial Mechanisms : The presence of electron-withdrawing groups in its structure may enhance its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

In recent studies focusing on related compounds with similar structures:

  • Study on Benzoxazole Derivatives : A series of benzoxazole derivatives were synthesized and tested for their anticancer activity against various cell lines. Results indicated that modifications on the benzene ring significantly impacted their IC50 values .
  • Thiazolidinone Research : Thiazolidinone derivatives have been shown to exhibit anti-inflammatory properties in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-16(9-13-11-5-1-4-8-15(11)25-20-13)19-12-6-2-3-7-14(12)21-17(23)10-26-18(21)24/h1,4-5,8,12,14H,2-3,6-7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWJCZYPGBHPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CC2=NOC3=CC=CC=C32)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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